molecular formula C10H11ClO2 B14563314 3-(2-Chloropropan-2-yl)benzoic acid CAS No. 61776-64-5

3-(2-Chloropropan-2-yl)benzoic acid

Cat. No.: B14563314
CAS No.: 61776-64-5
M. Wt: 198.64 g/mol
InChI Key: BKVOEIWRKWEGTD-UHFFFAOYSA-N
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Description

3-(2-Chloropropan-2-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzene ring substituted with a carboxylic acid group and a 2-chloropropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropropan-2-yl)benzoic acid typically involves the following steps:

    Friedel-Crafts Alkylation: The benzene ring undergoes alkylation with 2-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This step introduces the 2-chloropropan-2-yl group onto the benzene ring.

    Oxidation: The alkylated benzene is then oxidized to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Alkylation: Large-scale Friedel-Crafts alkylation using industrial reactors.

    Continuous Oxidation: The oxidation step is carried out in continuous flow reactors to ensure efficient conversion and high yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloropropan-2-yl)benzoic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Hydrogen gas (H2) with a metal catalyst or reducing metals like zinc in acid.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2).

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Reduced benzoic acid derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-(2-Chloropropan-2-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Chloropropan-2-yl)benzoic acid involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Benzyl Chloride: Similar structure but lacks the carboxylic acid group.

    Benzyl Alcohol: Contains a hydroxyl group instead of a chlorine atom.

    Benzoic Acid: Lacks the 2-chloropropan-2-yl group.

Uniqueness

3-(2-Chloropropan-2-yl)benzoic acid is unique due to the presence of both the 2

Properties

CAS No.

61776-64-5

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

3-(2-chloropropan-2-yl)benzoic acid

InChI

InChI=1S/C10H11ClO2/c1-10(2,11)8-5-3-4-7(6-8)9(12)13/h3-6H,1-2H3,(H,12,13)

InChI Key

BKVOEIWRKWEGTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC(=C1)C(=O)O)Cl

Origin of Product

United States

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